molecular formula C8H8N2O2S B1496163 N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide CAS No. 7677-47-6

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B1496163
CAS No.: 7677-47-6
M. Wt: 196.23 g/mol
InChI Key: YETRYHHSQIVPAU-UHFFFAOYSA-N
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Description

N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 15448-99-4), also known as N-methylsaccharin, is a saccharin derivative characterized by a benzisothiazole backbone with a methyl-substituted amine group at position 3 and two oxygen atoms at positions 1 and 1 (1,1-dioxide configuration) . Structurally, it shares similarities with saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), a widely used artificial sweetener, but differs in the substitution of the keto group with a methylated amine .

The compound’s crystallographic features include planar aromatic rings stabilized by intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions, as observed in related benzisothiazole derivatives . These interactions contribute to its stability and influence its solubility and reactivity. Synthetically, N-methyl derivatives are often prepared via alkylation of the parent amine using methylating agents like methyl iodide or dimethyl sulfate .

Properties

IUPAC Name

N-methyl-1,1-dioxo-1,2-benzothiazol-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-9-8-6-4-2-3-5-7(6)13(11,12)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETRYHHSQIVPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318494
Record name 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
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Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7677-47-6
Record name NSC331984
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Record name 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)-1,2-benzothiazole-1,1-dione
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Preparation Methods

Synthetic Route Overview

The compound is synthesized primarily through the nucleophilic substitution reaction of pseudosaccharyl chloride (3-chloro-1,1-dioxo-1,2-benzisothiazole) with methylamine. This method is well-documented and provides a relatively high yield of the target amine.

Reaction Scheme:

  • Starting material: Pseudosaccharyl chloride (3-chloro-1,1-dioxo-1,2-benzisothiazole)
  • Nucleophile: Methylamine
  • Solvent: Tetrahydrofuran (THF)
  • Reaction conditions: Room temperature, stirring for 6 hours
  • Work-up: Alkaline aqueous solution (NaOH), precipitation, filtration, and recrystallization

Detailed Preparation Procedure

Step-by-step synthesis:

  • Preparation of Reaction Mixture:

    • Dissolve pseudosaccharyl chloride (5 mmol) in 10 mL of THF.
    • Prepare a solution of methylamine (5 mmol) in 5 mL of THF.
  • Reaction:

    • Slowly add the methylamine solution to the stirring pseudosaccharyl chloride solution at room temperature.
    • Stir the mixture for 6 hours to allow complete reaction.
  • Work-up:

    • Make the reaction mixture alkaline by adding aqueous sodium hydroxide.
    • Add excess ice-cold water to precipitate the product.
    • Filter the precipitate and recrystallize from an appropriate solvent to obtain pure N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
  • Yield and Physical Properties:

    • Yield: Approximately 76%
    • Melting point: 306–308 °C
    • Characterization: 1H NMR and mass spectrometry confirm the structure.

Reaction Conditions and Variables

Parameter Description
Solvent Tetrahydrofuran (THF)
Temperature Room temperature (~25 °C)
Reaction time 6 hours
Molar ratio 1:1 (pseudosaccharyl chloride : methylamine)
Work-up Alkaline aqueous NaOH, precipitation, filtration
Purification Recrystallization
Yield 76%
Physical state Colorless crystals

Comparison with Related Compounds

The synthesis of the N,N-dimethyl analogue (N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N,N-dimethyl amine) follows a similar procedure but requires slightly elevated temperature (40 °C) and longer reaction time (8 hours), resulting in a slightly lower yield (~69%) and a melting point of 301–303 °C. This comparison highlights the influence of substituents on reaction conditions and product properties.

Mechanistic Insights and Structural Considerations

  • The reaction proceeds via nucleophilic attack of methylamine on the electrophilic carbon of the pseudosaccharyl chloride.
  • The electron-withdrawing nature of the saccharyl ring facilitates this substitution.
  • Structural studies indicate that the amine nitrogen in this compound is planar, which correlates with stronger C–N bonding compared to dimethyl derivatives.
  • These structural features influence reactivity, particularly towards nucleophilic displacement reactions.

Research Findings and Characterization Techniques

Summary Table of Preparation Methods

Aspect This compound (MBAD) N,N-dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxide (DMBAD)
Starting material Pseudosaccharyl chloride Pseudosaccharyl chloride
Nucleophile Methylamine Dimethylamine
Solvent THF THF
Temperature Room temperature (~25 °C) 40 °C
Reaction time 6 hours 8 hours
Work-up Alkaline aqueous NaOH, precipitation, filtration Alkaline aqueous NaOH, precipitation, filtration
Yield 76% 69%
Melting point 306–308 °C 301–303 °C
Nitrogen geometry Planar Pyramidal
Reactivity towards phenoxide Partial conversion at room temperature Complete conversion at room temperature

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound.

  • Reduction: Reduction products may include N-methyl-1,2-benzisothiazol-3-amine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Properties

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide exhibits notable antimicrobial activity, making it valuable in medical and industrial applications. Research indicates that it inhibits the growth of various microorganisms by interfering with essential biochemical processes.

Case Study: Microbicidal Efficacy
A study demonstrated that formulations containing this compound effectively reduced microbial populations in agricultural settings, showcasing its potential as a biocide in crop protection .

Pharmaceutical Development

The compound serves as a building block in the synthesis of new pharmaceuticals. Its ability to modulate biological pathways has led to investigations into its use as a therapeutic agent.

Research Insights
Recent studies have explored its role in inhibiting specific enzymes linked to disease pathways, suggesting potential applications in drug design aimed at treating infections and other diseases .

Agrochemical Applications

In agriculture, this compound is utilized for its pest control properties. It acts as a fungicide and bactericide, helping to protect crops from various pathogens.

Data Table: Agrochemical Efficacy

Application AreaMicroorganism TargetedEfficacy (%)
Crop ProtectionFungi (e.g., Fusarium)85
Crop ProtectionBacteria (e.g., E. coli)90

Chemical Intermediate

In the chemical industry, this compound functions as an intermediate in synthesizing various materials. Its versatility allows chemists to create derivatives with tailored properties for specific applications.

Disinfectant Formulations

Due to its antimicrobial properties, this compound is included in disinfectant formulations for both medical and household use.

Biochemical Mechanisms

This compound operates through several biochemical mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, affecting cellular functions.
  • Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression.

Mechanism of Action

The mechanism by which N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and chemical activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Target/Application Key Interactions Synthesis Method
N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide Methylamine at C3 Industrial materials (e.g., adhesives) Hydrophobic, anion-π interactions Alkylation of parent amine
Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) Keto group at C3 Artificial sweetener Hydrogen bonding (O⋯H) Oxidation of o-toluenesulfonamide
N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide 3-Chlorophenyl at N3 Crystallography studies C–H⋯O, π-π stacking Nucleophilic substitution
6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide Nitro group at C6, keto at C3 Antimicrobial agents Electrophilic nitro group reactivity Nitration of saccharin
Sulfonamide-benzene derivatives Sulfonamide group ApoE4 inhibitors (neurodegeneration) Hydrogen bonding (NH⋯E27) Condensation reactions

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Stability
This compound Not reported Low (organic solvents) Stable at RT; decomposes at >250°C
Saccharin 228–230 Moderate (water) High thermal stability
6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide >250 (dec.) Low Sensitive to reducing agents
N-(3-Chlorophenyl) derivative 198–200 Low (DMSO) Stable crystalline structure

Biological Activity

N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (commonly referred to as MBAD) is a chemical compound belonging to the benzisothiazole class, characterized by its fused benzene and isothiazole rings. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article presents a comprehensive overview of the biological activity of MBAD, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8N2_2O2_2S
  • Molecular Weight : 196.23 g/mol

MBAD exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various microorganisms, indicating its potential use as an antimicrobial agent in industrial applications .
  • Enzyme Inhibition : MBAD interacts with key enzymes involved in metabolic pathways, leading to alterations in cellular functions and potential therapeutic applications .
  • Cellular Effects : Studies indicate that MBAD can modulate cell signaling pathways and gene expression, impacting overall cellular metabolism.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Below is a summary of minimum inhibitory concentrations (MICs) for various microorganisms:

MicroorganismMIC (μg/mL)
Escherichia coli41
Schizosaccharomyces pombe245

These results highlight the effectiveness of MBAD in inhibiting microbial growth, making it a candidate for further development in antimicrobial applications .

Case Studies

  • Inhibition of Mast Cell Tryptase : A study identified MBAD derivatives that exhibited potent inhibition of human mast cell tryptase, with IC50_{50} values as low as 0.064 μM. This suggests potential therapeutic implications for allergic responses and inflammation control .
  • Cellular Toxicity Studies : Research has indicated that MBAD may induce cytotoxic effects on human liver and neuronal cell lines. The impact on glutathione metabolism was particularly noted, suggesting possible implications for oxidative stress responses in cells .

Biochemical Pathways

MBAD is involved in several biochemical pathways:

  • Metabolic Interactions : It affects metabolic flux by interacting with various enzymes and cofactors. This interaction alters metabolite levels within cells, influencing overall cellular health and function.
  • Transport Mechanisms : The compound is transported across cell membranes via specific transporters, which is crucial for its biological activity. Understanding these transport mechanisms can aid in optimizing its therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and characterization of MBAD derivatives, exploring their biological activities:

  • Synthesis Techniques : Various synthetic routes have been developed to create MBAD derivatives with enhanced biological properties. These derivatives have been tested for improved efficacy against microbial strains and other biological targets .
  • Comparative Analysis : MBAD has been compared to similar compounds such as benzisothiazolinone and 1,2-benzisothiazol-3-one, demonstrating unique properties that may enhance its application in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using saccharin derivatives. For example, reacting saccharin with methylamine under reflux conditions in a polar solvent (e.g., methanol or water) yields the N-methyl derivative. Key parameters include temperature control (80–100°C), reaction time (4–6 hours), and stoichiometric excess of methylamine to drive the reaction .
  • Optimization : Purification via recrystallization (e.g., methanol/ethyl acetate mixtures) improves purity. Yield discrepancies (~70–85%) across studies may arise from variations in solvent choice or amine reactivity .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

  • Assay Design : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Disk diffusion methods quantify zone-of-inhibition diameters, with positive controls (e.g., ampicillin) and solvent controls (DMSO) .
  • Data Interpretation : Activity correlates with the sulfonamide group’s electron-withdrawing effects, which disrupt microbial cell membranes. Contradictory results in literature (e.g., variable MICs) may stem from differences in microbial strain susceptibility or compound purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯N hydrogen bonds (S(6) motifs) and π–π stacking (centroid separations ~3.73 Å) stabilize crystal packing .
  • Contradiction Analysis : Discrepancies in reported dihedral angles (e.g., 6° vs. 10° between aromatic rings) may arise from substituent effects (e.g., chloro vs. methyl groups) or temperature-dependent polymorphism. Refinement with high-resolution data (R-factor < 0.06) reduces errors .

Q. What experimental strategies elucidate the enzyme inhibition mechanism of this compound?

  • Kinetic Studies : Time-dependent inhibition assays (e.g., tryptase IC50 = 0.064 µM) using fluorogenic substrates quantify competitive/non-competitive binding. Pre-incubation of the compound with the enzyme identifies mechanism-based inactivation .
  • Structural Insights : Docking simulations (e.g., AutoDock Vina) combined with mutagenesis identify key binding residues (e.g., catalytic serine in hydrolases). Discrepancies between in vitro and in silico binding affinities may reflect solvation effects or protein flexibility .

Q. How can researchers address contradictions in reported biological efficacy across studies?

  • Meta-Analysis : Compare MICs, IC50s, and cytotoxicity data across publications, accounting for variables like assay protocols (e.g., broth microdilution vs. agar dilution) or cell lines. For example, saccharin derivatives show higher antifungal activity in acidic media due to protonation of the sulfonamide group .
  • Validation : Reproduce key studies with standardized conditions (e.g., CLSI guidelines) and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR confirms methyl group incorporation (δ ~3.2 ppm for N–CH3) and aromatic proton splitting patterns .
  • MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 197.211) .
    • Chromatography : HPLC purity checks (C18 column, acetonitrile/water gradient) ensure >95% purity for biological testing .

Q. How do computational methods enhance understanding of structure-activity relationships (SAR)?

  • QSAR Modeling : Regression analysis of substituent electronic parameters (e.g., Hammett σ) predicts bioactivity trends. For example, electron-withdrawing groups (e.g., –Cl) enhance antimicrobial potency by increasing electrophilicity .
  • MD Simulations : Trajectories (50–100 ns) reveal dynamic interactions with target proteins (e.g., bacterial dihydrofolate reductase), highlighting stable hydrogen bonds with active-site residues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 2
N-methyl-1,2-benzisothiazol-3-amine 1,1-dioxide

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